molecular formula C19H20N4O4 B11115999 2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxo-N-(pyridin-2-yl)acetamide

2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxo-N-(pyridin-2-yl)acetamide

Cat. No.: B11115999
M. Wt: 368.4 g/mol
InChI Key: QWQRIDGVKNHJNM-FYJGNVAPSA-N
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Description

2-(2-{(E)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(2-PYRIDYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes allyloxy, ethoxy, and pyridyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{(E)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(2-PYRIDYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the hydrazone intermediate, followed by the introduction of the allyloxy and ethoxy groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-{(E)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(2-PYRIDYL)ACETAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water radical cations for oxidation and various reducing agents for reduction reactions. The conditions for these reactions are typically mild, ensuring the stability of the compound.

Major Products Formed

The major products formed from these reactions include quaternary ammonium cations and modified derivatives of the original compound, which can be used for further research and applications.

Scientific Research Applications

2-(2-{(E)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(2-PYRIDYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound is used in the synthesis of novel materials and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with specific enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-{(E)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(2-PYRIDYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-{(E)-1-[4-(ALLYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(2-PYRIDYL)ACETAMIDE include other hydrazone derivatives and compounds with similar functional groups, such as allyloxy and ethoxy groups .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

N'-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]-N-pyridin-2-yloxamide

InChI

InChI=1S/C19H20N4O4/c1-3-11-27-15-9-8-14(12-16(15)26-4-2)13-21-23-19(25)18(24)22-17-7-5-6-10-20-17/h3,5-10,12-13H,1,4,11H2,2H3,(H,23,25)(H,20,22,24)/b21-13+

InChI Key

QWQRIDGVKNHJNM-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=N2)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=N2)OCC=C

Origin of Product

United States

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